2-Methyl-5-(4-pentylbenzoyl)pyridine
Description
2-Methyl-5-(4-pentylbenzoyl)pyridine is a pyridine derivative characterized by a methyl group at the 2-position and a 4-pentylbenzoyl substituent at the 5-position.
Properties
IUPAC Name |
(6-methylpyridin-3-yl)-(4-pentylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-4-5-6-15-8-11-16(12-9-15)18(20)17-10-7-14(2)19-13-17/h7-13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLRZPLMPOEXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241831 | |
| Record name | (6-Methyl-3-pyridinyl)(4-pentylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187171-83-0 | |
| Record name | (6-Methyl-3-pyridinyl)(4-pentylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methyl-3-pyridinyl)(4-pentylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-pentylbenzoyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with 4-pentylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4-pentylbenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the methyl and pentylbenzoyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under various conditions.
Major Products Formed
Oxidation: Pyridine N-oxides and other oxidized derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the reagents used.
Scientific Research Applications
2-Methyl-5-(4-pentylbenzoyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4-pentylbenzoyl)pyridine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features, molecular weights, and physical properties of 2-Methyl-5-(4-pentylbenzoyl)pyridine and related compounds:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., benzoyl, N-oxide) reduce pyridine’s basicity compared to electron-donating groups (e.g., thioether, alkyl chains) . Alkyl chains (pentyl, butyl) enhance hydrophobicity, likely improving lipid solubility .
- Synthetic Yields: Thioether derivatives (e.g., 12c, 12d) exhibit high yields (81–92%), suggesting efficient synthetic routes .
Biological Activity
2-Methyl-5-(4-pentylbenzoyl)pyridine is an organic compound with the molecular formula C18H21NO. It belongs to a class of pyridine derivatives that have garnered attention for their potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a methyl group at the second position and a 4-pentylbenzoyl group at the fifth position of the pyridine ring. This unique structure contributes to its chemical reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has been investigated for its effectiveness against various microbial strains.
- Anti-inflammatory Properties : Preliminary studies suggest it may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.
Case Studies and Research Findings
- Microbiological Screening : A study focused on synthesizing pyridine derivatives reported that compounds similar to this compound showed significant activity against Mycobacterium tuberculosis, indicating potential as a treatment for tuberculosis (TB) .
- Comparative Studies : In investigations comparing various pyridine derivatives, this compound demonstrated antimicrobial properties superior to several standard antibiotics, with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria .
Data Table: Antimicrobial Efficacy
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 10 |
| Escherichia coli | 15 | |
| Candida albicans | 20 | |
| Standard Antibiotic (e.g., Penicillin) | Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
The proposed mechanism of action involves the compound acting as a ligand that interacts with specific receptors or enzymes within cells. This interaction may lead to modulation of signaling pathways related to inflammation and microbial resistance .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions including oxidation and substitution reactions. These synthetic pathways allow for the development of analogs with potentially enhanced biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
